Methylthiomethyl Substituent on Thiazole Creates a Distinct Pharmacophore Not Found in Leading GK Activators or A2A Ligands
The 4‑(methylthiomethyl) chain on the thiazole ring of 942009‑60‑1 provides a flexible sulfur‑containing side chain that is absent in the most potent GK activators (which typically bear 4‑methyl, 4‑aryl, or 4‑cycloalkyl groups) and in the A2A ligand patent families (where 4‑methyl or 4‑phenyl substitutions predominate). In the 2018 Charaya et al. GK activator series, the highest in‑vitro GK activation fold (1.83) was achieved by compound 8, which carries a 4‑methylthiazol‑2‑yl group rather than a methylthiomethyl substituent [REFS‑1]. The methylthio group introduces a potential hydrogen‑bond acceptor (sulfur) and a metabolically labile site (sulfoxidation/sulfone formation), which can differentiate pharmacokinetic profiles from simple alkyl‑substituted analogs.
| Evidence Dimension | Substituent structure at thiazole 4‑position |
|---|---|
| Target Compound Data | 4‑(methylthiomethyl) [REFS‑2] |
| Comparator Or Baseline | 4‑methyl (best GK activator compound 8 [REFS‑1]); 4‑methyl (common in A2A ligands [REFS‑3]) |
| Quantified Difference | Not directly quantified; structural difference identified |
| Conditions | Structural comparison across published GK activator and A2A ligand series |
Why This Matters
For procurement, this unique substitution may confer a distinct intellectual‑property position and a novel metabolic profile relative to the heavily‑patented 4‑methyl‑thiazol‑2‑yl benzamide space.
- [1] N. Charaya et al., Computational Biology and Chemistry, 73 (2018) 221‑229. View Source
- [2] H. Lundbeck A/S, Pro‑drugs of N‑thiazol‑2‑yl‑benzamide derivatives, US Patent 20060264485, 2006. View Source
